Neopentylidenecyclohexane
Description
Neopentylidenecyclohexane (CAS: 39546-80-0) is a substituted cyclohexane derivative featuring a neopentylidene group (CH₂C(CH₃)₂) attached to the cyclohexane ring. With a molecular weight of 150.690 g/mol, it belongs to a class of branched alicyclic hydrocarbons. The compound’s structure combines the rigidity of the cyclohexane ring with the steric bulk of the neopentylidene substituent, influencing its physical properties and reactivity.
Properties
CAS No. |
39546-80-0 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
2,2-dimethylpropylidenecyclohexane |
InChI |
InChI=1S/C11H20/c1-11(2,3)9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3 |
InChI Key |
MHNGPSUOLFWERG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neopentylidenecyclohexane typically involves the reaction of cyclohexanone with neopentylmagnesium bromide under controlled conditions. The reaction proceeds through a Grignard reaction mechanism, where the neopentyl group is introduced to the cyclohexanone, followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Neopentylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Neopentylidenecyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of neopentylidenecyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Substituent Effects
| Compound Name | CAS Number | Substituent Type | Key Structural Features |
|---|---|---|---|
| This compound | 39546-80-0 | Branched neopentylidene | High steric hindrance, reduced reactivity |
| 1-Isopentylcyclohexene | 3983-04-8 | Branched isopentyl (CH₂CH(CH₂CH₃)) | Moderate branching, potential for alkene reactivity |
| 1-Pentylcyclohexene | 15232-85-6 | Linear pentyl chain | Increased van der Waals interactions |
| Pentylidenecyclohexane | 39546-79-7 | Pentylidene group | Possible conjugation with cyclohexane ring |
Key Observations :
- Branching : this compound’s substituent is more branched than 1-isopentylcyclohexene, leading to greater steric hindrance. This reduces accessibility for reactions like electrophilic addition or catalytic hydrogenation compared to linear analogs .
- Boiling Points : Linear substituents (e.g., 1-pentylcyclohexene) likely exhibit higher boiling points due to stronger intermolecular forces, whereas branched analogs like this compound may have lower boiling points .
- Reactivity : The presence of double bonds in compounds like 1-isopentylcyclohexene introduces alkene reactivity (e.g., hydrogenation, oxidation), absent in saturated analogs .
Comparison with Parent Compound Cyclohexane
Cyclohexane (C₆H₁₂, CAS: 110-82-7) serves as the foundational structure. Key differences include:
- Molecular Weight : this compound (150.690 g/mol) vs. cyclohexane (84.16 g/mol).
- Toxicity : Cyclohexane is classified as a central nervous system depressant; similar toxicity data for this compound are unavailable but may require analogous safety precautions .
Research Findings and Analytical Data
Purity and Characterization
- Gas Chromatography (GC) : Methylenecyclohexane (a related compound) showed high purity in GC analysis, suggesting similar methods could validate this compound’s purity .
- Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would differentiate this compound from isomers via unique absorption peaks for branched substituents.
Biological Activity
Neopentylidenecyclohexane (CH) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant and antimicrobial activities, and its implications in various fields.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with a neopentylidene group. Its structure can influence its reactivity and interactions with biological systems. The compound's molecular formula is CH, and it has been identified in various studies related to its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to cellular damage and various diseases.
Case Study: Antioxidant Evaluation
A study evaluated the antioxidant capacity of this compound using several assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. The results showed that the compound demonstrated significant scavenging ability, comparable to known antioxidants.
| Concentration (μg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
| 200 | 90 |
This table illustrates the concentration-dependent increase in DPPH scavenging activity, indicating that higher concentrations of this compound enhance its antioxidant effect.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in pharmaceuticals and food preservation.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of this compound against common pathogens, the compound exhibited significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Salmonella enterica | 100 |
These findings highlight the compound's potential as a natural antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with cellular components. It is believed to modulate oxidative stress pathways and disrupt microbial cell membranes, leading to enhanced antioxidant and antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
